Iridoskyrin

説明

Contextualizing Iridoskyrin: Classification and Significance in Research

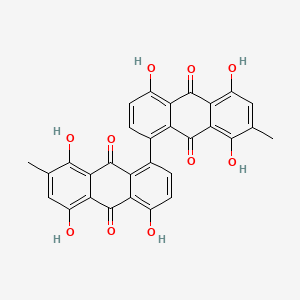

This compound is classified as a bianthraquinone, a dimeric anthraquinone (B42736), meaning its structure is composed of two anthraquinone units linked together. nih.govnih.gov Anthraquinones are a large and diverse group of aromatic compounds derived from anthracene, and they are responsible for the pigmentation of many fungi, lichens, plants, and insects. rsc.orgmdpi.com In the realm of mycotoxins—toxic secondary metabolites produced by fungi—this compound is a notable example produced by the mold Penicillium islandicum, now also known as Talaromyces islandicus. researchgate.net

The significance of this compound in research stems from its identity as a mycotoxin and its association with the "yellowed rice" syndrome, a historical issue in Japan where rice contaminated with Penicillium islandicum caused health problems. researchgate.net This historical context spurred significant research into the toxic metabolites of this fungus, including this compound. Its complex chemical structure has also made it a subject of interest in the field of natural product synthesis.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C30H18O10 |

| Molecular Weight | 538.46 g/mol |

| IUPAC Name | 1,4,5-trihydroxy-2-methyl-8-(4,5,8-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione |

Historical Perspectives on this compound Research and Related Compounds

The history of this compound research is closely linked to the study of pigments produced by Penicillium islandicum. In the mid-20th century, extensive research was conducted on the chemical constituents of this mold due to its contamination of rice supplies. A 1954 publication by Howard and Raistrick was a landmark in this field, detailing the isolation and characterization of several coloring matters from P. islandicum, including this compound, rubroskyrin, and erythroskyrine. nih.govportlandpress.comnih.gov

The work of Japanese scientists, notably the research group led by Shoji Shibata, also made significant contributions to the understanding of the pigments of P. islandicum. nih.govjst.go.jp Their research in the 1950s and 1960s further elucidated the structures and biosynthetic relationships of the various anthraquinones produced by this fungus. These early studies laid the groundwork for understanding the chemical diversity of mycotoxins produced by this species.

The investigation of this compound was part of a broader effort to understand a range of related bianthraquinone mycotoxins from P. islandicum, such as luteoskyrin (B1675522) and rugulosin (B17658). This collective body of research was pivotal in highlighting the potential dangers of fungal contamination in food and spurred the development of mycotoxin regulations and food safety standards.

Current Academic Research Landscape of this compound

The current academic research landscape for this compound is best understood within the broader context of fungal anthraquinones and mycotoxins from Talaromyces islandicus. While dedicated, in-depth studies focusing solely on this compound have become less frequent in recent years, the compound is still relevant in several areas of research.

Biosynthesis: The general biosynthetic pathway for fungal anthraquinones, including the dimerization of monomeric units to form bianthraquinones like this compound, is an area of ongoing study. rsc.orgnih.govresearchgate.net Research into the enzymatic machinery responsible for these transformations in fungi continues to provide insights into the natural production of these complex molecules. rsc.org

Total Synthesis: The chemical synthesis of dimeric anthraquinones remains a challenge for organic chemists due to their complex structures. nih.govnih.govelsevierpure.com While a specific total synthesis of this compound is not a major focus of recent literature, the development of new synthetic methodologies for related bianthraquinone natural products is an active area of research. nih.govrsc.org These advancements could potentially be applied to the synthesis of this compound in the future.

Biological Activity: The biological activities of fungal anthraquinones are a significant area of current research, with many compounds being investigated for their potential antimicrobial, anticancer, and enzyme inhibitory properties. mdpi.comnih.govresearchgate.netnih.gov Although recent studies focusing specifically on the bioactivity of this compound are limited, the broader class of bianthraquinones is known to exhibit a range of biological effects. nih.gov Research into the mycotoxins produced by Talaromyces islandicus continues, with a focus on their detection, prevention, and understanding their modes of action. researchgate.netmdpi.comnih.gov

Structure

3D Structure

特性

IUPAC Name |

1,4,5-trihydroxy-2-methyl-8-(4,5,8-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c1-9-7-15(33)21-23(25(9)35)27(37)17-11(3-5-13(31)19(17)29(21)39)12-4-6-14(32)20-18(12)28(38)24-22(30(20)40)16(34)8-10(2)26(24)36/h3-8,31-36H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANYAHPYMVCCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)C4=C5C(=C(C=C4)O)C(=O)C6=C(C=C(C(=C6C5=O)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205347 | |

| Record name | Iridoskyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-42-3 | |

| Record name | Iridoskyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridoskyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRIDOSKYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AZV3YYO98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Systems Associated with Iridoskyrin

Plant Sources: Elucidating the Distribution of Iridoskyrin within Botanical Genera

While the occurrence of bisanthraquinones like this compound is relatively rare in the plant kingdom, their presence is a notable characteristic of certain genera, particularly Hypericum. nih.gov

The genus Hypericum, commonly known as St. John's Wort, comprises approximately 500 species and is a significant source of pharmacologically important secondary metabolites. wikipedia.orgwikipedia.org Among these are the naphthodianthrones, such as hypericin (B1674126), and their proposed precursors, which include emodin (B1671224) and the bisanthraquinone skyrin (B155860). nih.gov Skyrin is a direct precursor to other related dimeric anthraquinones, and its presence is indicative of the biosynthetic capability to produce compounds like this compound.

Recent research has confirmed the presence of this compound, alongside related compounds such as oxyskyrin, rubroskyrin, and luteoskyrin (B1675522), in in vitro shoot cultures of Hypericum perforatum. researchgate.net This finding directly establishes this species as a producer of this compound.

More broadly, the precursor skyrin has been identified in several Hypericum species, suggesting a wider distribution of this metabolic pathway within the genus. In addition to H. perforatum, skyrin has been detected in H. humifusum, H. bupleuroides, H. annulatum, H. tetrapterum, and H. rumeliacum. nih.govnih.gov The co-occurrence of these compounds within the dark glands of the leaves, alongside hypericin, further supports their role in the plant's specialized metabolism. wikipedia.orgnih.gov

| Hypericum Species | Detected this compound or Analogue | Reference |

|---|---|---|

| Hypericum perforatum | This compound, Skyrin, Oxyskyrin, Rubroskyrin, Luteoskyrin | nih.govresearchgate.net |

| Hypericum humifusum | Skyrin | nih.gov |

| Hypericum bupleuroides | Skyrin | nih.gov |

| Hypericum annulatum | Skyrin | nih.gov |

| Hypericum tetrapterum | Skyrin | nih.gov |

| Hypericum rumeliacum | Skyrin | nih.gov |

The complex polyketide pathway required for the synthesis of bisanthraquinones such as skyrin and this compound is not widespread among higher plants. nih.gov While anthraquinones like emodin are found in other plant families, the specific dimeric structures related to this compound are almost exclusively associated with the genus Hypericum. Current scientific literature does not provide significant evidence of this compound production in other plant families.

Fungal Producers: this compound within Mycotoxin-Producing Fungi

Fungi, particularly those from the genus Penicillium, are well-established and prolific producers of a vast array of secondary metabolites, including numerous polyketides. nih.gov Anthraquinones and their dimers are frequently reported among the metabolites produced by these filamentous fungi. nih.gov

Penicillium islandicum is historically and scientifically the most significant fungal source of this compound. This species is known to produce a range of toxic and non-toxic pigments. researchgate.net Seminal studies on the metabolites of P. islandicum led to the isolation and characterization of this compound along with a suite of structurally related anthraquinone (B42736) derivatives. researchgate.netresearchgate.net Fermentation studies have shown that P. islandicum produces a complex mixture of these compounds.

| Metabolite from P. islandicum | Compound Class | Reference |

|---|---|---|

| This compound | Bisanthraquinone | researchgate.netresearchgate.net |

| Skyrin | Bisanthraquinone | researchgate.net |

| Rubroskyrin | Bisanthraquinone | researchgate.netresearchgate.net |

| Luteoskyrin | Bisanthraquinone | researchgate.net |

| Islandicin (B1207035) | Anthraquinone | researchgate.net |

| Chrysophanol | Anthraquinone | researchgate.net |

Another species, Penicillium murcianum, has been identified as a producer of yellow pigments that exhibit antimicrobial properties. mdpi.comresearchgate.net While these pigments are known to be biologically active, the specific chemical structures have not been fully elucidated, and current research does not explicitly confirm this compound as one of the colorants produced by P. murcianum. mdpi.com

The biosynthesis of bisanthraquinones is not limited to the genus Penicillium. These complex structures are found across various fungal taxa. The biosynthetic pathway generally involves the dimerization of simpler anthraquinone units, such as emodin. nih.gov For instance, skyrin, the precursor to this compound, is formed from the 5,5'-dimerization of emodin radicals, a reaction catalyzed by enzymes like cytochrome P450 monooxygenases. nih.gov This fundamental pathway has been identified in other fungi, such as Talaromyces sp., which has been shown to possess the gene cluster responsible for producing both skyrin and the related compound rugulosin (B17658) A. nih.gov The presence of these pathways in diverse fungal endophytes suggests a broader ecological role for these compounds and highlights the potential for discovering new fungal sources of this compound and its analogues. nih.gov

Iridoskyrin Biosynthesis and Metabolic Pathways

Enzymatic Pathways Leading to Iridoskyrin

The biosynthesis of this compound, like other fungal anthraquinones, is a complex enzymatic process that typically begins with primary metabolic precursors and proceeds through a series of modifications and coupling reactions. While specific details for this compound may be less documented than for some other anthraquinones, its close structural relationship to skyrin (B155860) and emodin (B1671224) provides significant insights into its likely synthetic route.

Precursor Compounds and Their Conversion to this compound (e.g., Emodin, Skyrin)

The biosynthesis of dimeric anthraquinones, including skyrin and by extension this compound, is understood to originate from monomeric anthraquinones, primarily emodin. Emodin itself is derived from the polyketide pathway, often initiated by polyketide synthases (PKS) and further modified by enzymes like cytochrome P450 monooxygenases (CYPs) scielo.brmdpi.com.

Research has indicated that skyrin is formed through the oxidative dimerization of emodin radicals. This process is catalyzed by specific enzymes, such as the cytochrome P450 monooxygenase RugG, which facilitates the 5,5'-dimerization of emodin nih.gov. Emodinanthrone has also been implicated as a precursor, with a proposed pathway suggesting emodinanthrone is converted to emodin, which then dimerizes to form skyrin koreascience.kr. Given that this compound is structurally similar to skyrin, it is highly probable that emodin or a closely related emodin derivative serves as the primary building block for this compound as well. The precise enzymatic steps converting skyrin or a skyrin-like intermediate into this compound are not as clearly defined in the literature but may involve further oxidative or reductive modifications.

Table 1: Key Precursors and Related Anthraquinones in Fungal Biosynthesis

| Compound Name | Type | Likely Biosynthetic Role | Related to this compound |

| Emodin | Monomeric Anthraquinone (B42736) | Primary precursor, undergoes oxidative dimerization. nih.govkoreascience.krtdl.organnualreviews.orggla.ac.ukmdpi.comjst.go.jp | Yes |

| Emodinanthrone | Anthraquinone Precursor | Proposed intermediate in the pathway to skyrin. koreascience.kr | Likely Yes |

| Skyrin | Dimeric Anthraquinone | Formed by emodin dimerization; potential direct precursor or closely related compound. nih.govtdl.organnualreviews.orggla.ac.ukmdpi.comjst.go.jp | Yes |

| Rubroskyrin | Dimeric Anthraquinone | Structurally related to skyrin and this compound, likely shares biosynthetic steps. tdl.orggla.ac.ukmdpi.comdntb.gov.ua | Yes |

| Luteoskyrin (B1675522) | Dimeric Anthraquinone | Structurally related, often co-produced with skyrin and this compound. mdpi.comjst.go.jpdntb.gov.ua | Yes |

Key Enzymes and Gene Clusters in this compound Biosynthesis

The biosynthesis of fungal anthraquinones is orchestrated by specific gene clusters that encode the necessary enzymes. For skyrin, the rug gene cluster has been identified in Talaromyces sp. YE3016, which governs the simultaneous biosynthesis of skyrin and rugulosin (B17658) A nih.gov. Within this cluster, RugG, a cytochrome P450 monooxygenase, is crucial for the dimerization of emodin radicals to form skyrin nih.gov. Another enzyme, RugH, an aldo-keto reductase, plays a role in converting a skyrin precursor to rugulosin A by reducing a ketone group nih.gov.

While specific genes and enzymes for this compound biosynthesis are not always explicitly detailed, it is understood that similar enzymatic machinery is likely involved. Cytochrome P450 monooxygenases (CYPs) are frequently implicated in the hydroxylation and modification of anthraquinone backbones, which could be involved in the conversion of skyrin-like intermediates to this compound scielo.brmdpi.com. Polyketide synthases (PKS) are fundamental in generating the initial anthraquinone skeleton scielo.brmdpi.com. The identification and characterization of gene clusters involved in the biosynthesis of related anthraquinones provide a framework for understanding the genetic basis of this compound production nih.govsecondarymetabolites.orgnih.govsecondarymetabolites.orgnih.gov. Tools like antiSMASH are instrumental in identifying and annotating these secondary metabolite biosynthesis gene clusters across fungal genomes secondarymetabolites.org.

Table 2: Key Enzymes and Gene Clusters in Related Anthraquinone Biosynthesis

| Enzyme/Cluster | Type | Role in Biosynthesis | Associated Compound(s) |

| RugG | Cytochrome P450 monooxygenase | Catalyzes the 5,5'-dimerization of emodin radicals to form skyrin. nih.gov | Skyrin |

| RugH | Aldo-keto reductase | Involved in the conversion of a skyrin precursor to rugulosin A via ketone reduction. nih.gov | Rugulosin A |

| rug gene cluster | Gene Cluster | Orchestrates the biosynthesis of skyrin and rugulosin A. nih.gov | Skyrin, Rugulosin A |

| CYPs | Cytochrome P450 Monooxygenases | General role in hydroxylation and modification of anthraquinone backbones. scielo.brmdpi.com | Various Anthraquinones |

| PKS | Polyketide Synthases | Essential for the initial synthesis of the anthraquinone backbone. scielo.brmdpi.com | Various Anthraquinones |

Comparative Biosynthetic Analyses of this compound and Related Anthraquinones

Comparative analyses of the biosynthesis of this compound and related anthraquinones, such as skyrin, rubroskyrin, and luteoskyrin, highlight shared metabolic pathways and enzymatic machinery. Emodin is a common monomeric precursor for many of these fungal dimeric anthraquinones, suggesting that the initial steps of their biosynthesis are conserved nih.govtdl.organnualreviews.orggla.ac.ukmdpi.comjst.go.jp. The formation of dimeric structures typically involves oxidative coupling reactions, often mediated by enzymes like P450 monooxygenases scielo.brmdpi.comnih.gov.

The structural variations among these dimeric anthraquinones likely arise from differences in the specific coupling positions, subsequent modifications (e.g., hydroxylation, methylation, reduction), or the precise enzymatic repertoire employed by different fungal strains or species. For instance, while skyrin is a direct dimer of emodin, other related compounds might result from modifications of emodin before dimerization or post-dimerization alterations. Studies comparing the gene clusters responsible for the production of different anthraquinones can reveal conserved and divergent genes, providing insights into the evolution and specificity of these pathways secondarymetabolites.orgnih.govsecondarymetabolites.orgnih.gov. Furthermore, the distribution of anthraquinones in different plant tissues, such as in Rheum tanguticum, shows variations suggesting tissue-specific regulation of their biosynthetic pathways scielo.brscielo.br.

Table 3: Comparative Overview of Fungal Anthraquinones and Biosynthetic Links

| Anthraquinone | Type | Primary Precursor (Likely) | Biosynthetic Pathway Features | Producing Organisms (Examples) |

| Emodin | Monomeric | N/A (Polyketide derived) | Polyketide pathway, modifications by CYPs. scielo.brmdpi.com | Many fungi, plants |

| Skyrin | Dimeric | Emodin | Oxidative dimerization of emodin radicals (e.g., by RugG, a CYP). nih.gov | Penicillium spp. |

| This compound | Dimeric | Emodin (likely) | Likely shares emodin dimerization pathway with skyrin, possibly with further modifications. gla.ac.ukmdpi.comjst.go.jpdntb.gov.ua | Penicillium spp. |

| Rubroskyrin | Dimeric | Emodin (likely) | Structurally related to skyrin; shares biosynthetic machinery. tdl.orggla.ac.ukmdpi.comdntb.gov.ua | Penicillium spp. |

| Luteoskyrin | Dimeric | Emodin (likely) | Structurally related to skyrin; shares biosynthetic machinery. mdpi.comjst.go.jpdntb.gov.ua | Penicillium spp. |

Regulation of this compound Biosynthesis in Producing Organisms

The regulation of secondary metabolite biosynthesis, including that of this compound, is a complex process influenced by various genetic and environmental factors. Biosynthetic gene clusters (BGCs) encode the machinery for producing these compounds, and their expression is tightly controlled secondarymetabolites.orgnih.govsecondarymetabolites.orgnih.gov. In fungi, the regulation of anthraquinone biosynthesis can involve transcriptional control, where specific transcription factors activate or repress the expression of genes within the BGCs.

Environmental cues such as nutrient availability, pH, temperature, and the presence of other microorganisms can also modulate the production of secondary metabolites like this compound. While specific regulatory mechanisms for this compound are not exhaustively detailed, general principles of gene regulation in fungal secondary metabolism apply. This can include feedback inhibition by the end products or intermediates of the pathway, or the involvement of signaling pathways that respond to cellular stress or developmental cues. For example, studies on related compounds like hypericin (B1674126) have shown that exogenous factors like glyphosate (B1671968) can influence gene expression related to their biosynthesis, suggesting that external agents can impact regulatory networks e-bip.org.pl. The complex interplay of regulatory sequences within operons, transcription factors, and environmental signals collectively governs the metabolic flux towards this compound production in its native fungal hosts.

List of Compounds Mentioned:

this compound

Skyrin

Emodin

Rubroskyrin

Luteoskyrin

Rugulosin A

Emodinanthrone

Hypericin

Aurofusarin

Penicilliopsin

Erythroskyrine

Oxyskyrin

Versicolorin A

Averufin

O-Methylsterigmatocystin (OMST)

Advanced Analytical Methodologies for Iridoskyrin Research

Chromatographic Techniques for Separation and Quantification of Iridoskyrin

Chromatography plays a pivotal role in isolating and quantifying this compound from complex mixtures, ensuring the purity and accurate measurement of the compound.

HPLC and its advanced counterpart, UPLC, are widely employed for the separation and quantification of this compound. These techniques utilize a liquid mobile phase and a solid stationary phase to separate components based on their differential interactions. HPLC is a cornerstone technique in analytical chemistry, offering precision and versatility in separating, identifying, and quantifying chemical compounds wikipedia.orgresearchgate.netarlok.com. UPLC, with its use of smaller stationary phase particles (<2 μm), offers significantly faster separations, higher resolution, and enhanced sensitivity compared to conventional HPLC ajpaonline.comamericanpharmaceuticalreview.com.

These methods are indispensable for qualitative and quantitative analysis, providing insights into complex mixtures and trace-level components researchgate.net. In pharmaceutical analysis, HPLC is a major technique for drug development and pharmacology, and UPLC has been successfully employed for fast, high-resolution separations with required sensitivity wikipedia.orgajpaonline.com.

While this compound's specific application in Gas Chromatography (GC) is not extensively detailed in the provided search results, GC is a fundamental technique for separating volatile and semi-volatile compounds. It involves injecting a sample into a gaseous mobile phase that carries it through a column containing a stationary phase, separating components based on their partitioning between the phases libretexts.orgetamu.edu. GC is often coupled with detectors like Mass Spectrometry (GC-MS) for enhanced identification and quantification etamu.edu. For compounds that are not inherently volatile, derivatization techniques may be employed to make them amenable to GC analysis.

Spectroscopic and Spectrometric Approaches for this compound Structural Elucidation and Analysis

Spectroscopic and spectrometric techniques are vital for determining the precise molecular structure, identifying functional groups, and confirming the identity of this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds with high accuracy, enabling the determination of elemental composition and molecular formula currenta.demeasurlabs.comspectralworks.com. Tandem Mass Spectrometry (MS/MS) further enhances structural elucidation by fragmenting selected ions (precursor ions) into product ions, with these fragments revealing aspects of the precursor ion's chemical structure nationalmaglab.orgmdpi.com. HRMS, often coupled with UPLC (UPLC-HRMS), is particularly effective for analyzing complex mixtures and obtaining structural information on trace components currenta.de. MS/MS provides detailed structural characterization by breaking down molecules, which is crucial for identifying unknown structures and confirming the identity of compounds like this compound mdpi.comlongdom.orgacdlabs.com. Fragmentation patterns are reproducible and contain valuable information about a molecule's chemical structure acdlabs.comlibretexts.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is a sophisticated technique used to explore the structural and behavioral properties of molecules ebsco.comwikipedia.orgmdpi.com. It operates by placing a sample in a strong magnetic field and irradiating it with radio waves, with the resulting data providing insights into the number and type of nuclei, yielding vital information about molecular structures and concentrations ebsco.com. NMR spectra provide information about individual functional groups and connections between nuclei, making it a key method for identifying molecular structures, particularly of organic compounds wikipedia.org. Techniques like 1D and 2D NMR (e.g., COSY, NOESY, HSQC-TOCSY, HMBC) are used for complete structural characterization, identifying neighboring substituents and confirming resonances mdpi.com. NMR is a powerful tool for characterizing organic compounds and plays a crucial role in structural analysis ebsco.comindianastate.eduthermofisher.com.

Infrared (IR) spectroscopy measures the interaction of infrared radiation with matter, primarily through absorption, to study and identify chemical substances or functional groups libretexts.orgwikipedia.orgmasterorganicchemistry.combritannica.com. Different functional groups absorb IR radiation at characteristic frequencies, producing a molecular "fingerprint" that aids in identification and structure analysis libretexts.orgmasterorganicchemistry.comlibretexts.org. IR spectroscopy is useful for identifying the types of bonds present in a molecule, which is a starting point for structure determination libretexts.org.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a sample, providing information on the structure, concentration, and chemical environment of a substance britannica.comdrawellanalytical.comdenovix.comtechnologynetworks.comresearchgate.net. It is widely used in chemical analysis to quantify biomolecules, organic compounds, and inorganic metals britannica.comdenovix.com. UV-Vis spectroscopy is valuable for identifying functional groups, detecting impurities, and performing qualitative and quantitative analysis, particularly in pharmaceutical research researchgate.netslideshare.net.

Hyphenated Techniques for Comprehensive this compound Profiling

Hyphenated techniques, which combine separation methods with mass spectrometry, are crucial for the detailed characterization of complex natural products like this compound. These methods offer high sensitivity, selectivity, and the ability to elucidate molecular structures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its high-resolution variant, UPLC, are the primary hyphenated techniques utilized for the analysis of this compound. These methods leverage the separation power of liquid chromatography to resolve this compound from other co-extracted compounds, followed by the mass spectrometer’s ability to provide mass-to-charge ratio (m/z) data for identification and quantification mdpi.comcabidigitallibrary.orgresearchgate.netnih.govthermofisher.com.

Research has demonstrated the application of UPLC for the simultaneous quantification of this compound alongside other skyrin (B155860) derivatives and related compounds found in Hypericum species cabidigitallibrary.orge-bip.org.plresearchgate.netresearchgate.net. These studies typically employ reversed-phase chromatography, often utilizing C18 stationary phases, with various solvent systems to achieve separation mdpi.come-bip.org.pl. The eluted compounds are then detected using photo diode array (PDA) and fluorescence (FLR) detectors, and further annotated by high-resolution mass spectrometers such as the Q-Exactive Orbitrap cabidigitallibrary.orge-bip.org.plresearchgate.netresearchgate.net.

Specific analytical parameters for this compound have been reported in the context of LC-MS analysis. For instance, one study indicates parameters such as a retention time of approximately 4.39 minutes and an m/z value of 492, alongside an RF value of 0.90 (likely from a prior Thin-Layer Chromatography step) nih.govorganomation.com. These values are critical for compound identification and method validation. LC-MS/MS, in particular, offers enhanced selectivity and sensitivity by fragmenting precursor ions, allowing for the confirmation of this compound's structure through characteristic fragment ions cabidigitallibrary.orgresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-based methods appear more prevalent for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique for analyzing volatile and semi-volatile compounds organomation.com. Given that this compound possesses polar functional groups, direct GC-MS analysis might require derivatization to enhance its volatility and thermal stability, a common practice for polar analytes in GC-MS organomation.comsigmaaldrich.comresearchgate.netresearchgate.net. Techniques such as silylation are often employed for this purpose sigmaaldrich.com. Furthermore, specialized sample preparation methods, like Accelerated Water Sample Preparation (AWASP), have been developed to facilitate the GC-MS analysis of polar compounds in aqueous matrices mdpi.comnih.gov. However, direct evidence of this compound's specific analysis via GC-MS is less common in the literature compared to LC-MS.

Pharmacological and Biological Activities of Iridoskyrin: Mechanisms and in Vitro/in Vivo Non Human Investigations

Investigation of Iridoskyrin's Molecular Mechanisms of Action

In Vitro Studies on Cellular Pathways and Enzyme Targets

Comprehensive in vitro studies on the effects of this compound on cellular pathways and specific enzyme targets have not been identified in the available research.

Modulation of Cellular Processes by this compound (e.g., Cell Cycle, Apoptosis)

There is a lack of specific research on the modulation of cellular processes such as the cell cycle and apoptosis by this compound.

This compound's Interaction with Specific Enzymes or Receptors

Information regarding the direct interaction of this compound with specific enzymes or receptors is not detailed in the accessible scientific literature.

In Vivo Studies (Non-Human Models) on this compound's Biological Impact

Detailed in vivo studies in non-human models to determine the specific biological impact of this compound have not been prominently reported in the reviewed scientific literature.

This compound as a Subject in Genotoxicity and Mutagenicity Research (Non-Human)

This compound has been a subject of investigation in the field of genotoxicity. Research into its potential to cause genetic mutations and damage DNA has been conducted, primarily through in vitro assays.

One study examined the genotoxicity of several fungal anthraquinones, including this compound, using a hepatocyte primary culture/DNA repair test. nih.gov In this assay, the ability of a substance to induce DNA repair synthesis in primary rat hepatocytes is measured as an indicator of DNA damage. The results of this study indicated that this compound, along with other tested anthraquinones like islandicin (B1207035) and (-)rubroskyrin, did not elicit a clear DNA repair response. nih.gov This finding suggests that under the conditions of this specific assay, this compound is not considered a genotoxic carcinogen. nih.gov

Another review on the genotoxic and mutagenic effects of mycotoxins lists this compound among the compounds whose genotoxic effects have been investigated in both in vivo and bacterial tests. mdpi.com However, this review does not provide specific details on the outcomes of these investigations for this compound itself.

Iridoskyrin Structure Activity Relationships and Analog Development

Computational and In Silico Approaches to Iridoskyrin SAR

Current searches for Quantitative Structure-Activity Relationship (QSAR) analyses or other in silico studies specifically targeting this compound did not yield relevant results. Although general computational methods are widely used to predict the biological activity and toxicity of chemical compounds, and have been applied to broad classes of natural products like iridoids, specific models and detailed findings for this compound are not documented in the available literature. researchgate.netnih.govnih.govnih.govmdpi.com Such studies would typically involve creating mathematical models that correlate the physicochemical properties of this compound and its hypothetical derivatives with their biological activities, but this foundational research appears to be absent.

Rational Design and Synthesis of this compound Analogues

Evaluation of Biological Activities of this compound Derivatives (In Vitro/In Vivo Non-Human)

Without the successful synthesis of this compound derivatives, there is consequently no data on their biological evaluation. In vitro (cell-based) and in vivo (non-human animal) studies are critical for determining the efficacy and potential therapeutic applications of new chemical entities. nih.govnih.govmdpi.comnih.govresearchgate.net The scientific literature lacks reports on such evaluations for any rationally designed analogues of this compound.

Stereochemical Considerations in this compound Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is known to play a crucial role in the biological activity of chiral compounds. nih.govnih.govnih.gov Different stereoisomers (enantiomers or diastereomers) of a molecule can interact differently with biological targets like enzymes and receptors, leading to variations in their pharmacological effects. researchgate.netmalariaworld.orgyoutube.com However, specific studies investigating the stereochemical aspects of this compound's bioactivity, or comparing the activity of its different stereoisomers, are not described in the available scientific literature.

Biotransformation Studies of Iridoskyrin

Enzymatic Biotransformation of Iridoskyrin (e.g., Phase I and Phase II Reactions)

Enzymatic biotransformation is generally divided into two main phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Reactions: These reactions typically introduce or expose polar functional groups (such as hydroxyl, carboxyl, amino, or sulfhydryl groups) onto the xenobiotic molecule. Common Phase I reactions include oxidation, reduction, and hydrolysis nih.govusmlestrike.comslideshare.netnih.gov. These modifications increase the polarity of the compound, making it a better substrate for Phase II enzymes or preparing it for direct excretion. For many compounds, Phase I metabolism results in metabolites that retain biological activity, or in some cases, may even exhibit enhanced activity or toxicity usmlestrike.commdpi.com.

Phase II Reactions: In Phase II, the molecule (either the parent compound or a Phase I metabolite) undergoes conjugation with endogenous, highly polar molecules. These conjugation reactions attach groups such as glucuronic acid, sulfate, acetate, or glutathione (B108866). The primary goal of Phase II metabolism is to further increase water solubility and facilitate rapid elimination from the body, usually via urine or bile nih.govusmlestrike.comnih.govuomus.edu.iq. The resulting conjugates are generally considered inactive and less toxic than their parent compounds.

Specific research detailing the precise Phase I and Phase II metabolic pathways that this compound undergoes within biological systems has not been found in the provided literature. Consequently, the specific functional groups modified, the types of reactions involved (e.g., hydroxylation, glucuronidation), and the resulting metabolites for this compound remain uncharacterized in the reviewed sources.

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in this compound Modification

Cytochrome P450 (CYP) enzymes represent a superfamily of heme-containing monooxygenases that are predominantly located in the endoplasmic reticulum of liver cells, but also found in other tissues nih.govmdpi.comnews-medical.netwikipedia.orgmdpi.comdynamed.com. These enzymes are central players in Phase I metabolism, catalyzing a wide array of oxidative reactions, including hydroxylation, dealkylation, and epoxidation mdpi.commdpi.comdynamed.com. CYP enzymes are known for their broad substrate specificity and their ability to metabolize a vast range of endogenous compounds and xenobiotics, including pharmaceuticals and natural products mdpi.comnews-medical.netmdpi.comdynamed.com.

Other metabolic enzymes, such as flavin-containing monooxygenases (FMOs), esterases, and reductases, also contribute to Phase I metabolism. Phase II metabolism relies on enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases, and glutathione S-transferases (GSTs) nih.govusmlestrike.comnih.govuomus.edu.iq.

While CYP enzymes are broadly implicated in the metabolism of many natural compounds, the specific CYP isoforms or other metabolic enzymes that are involved in the biotransformation of this compound have not been identified in the available literature. Therefore, the exact enzymatic machinery responsible for modifying this compound remains an area requiring further investigation.

Metabolite Identification and Characterization in Non-Human Biological Systems

The identification and characterization of metabolites are crucial steps in understanding a compound's pharmacokinetic profile and biological activity. This process typically involves the use of advanced analytical techniques, most commonly liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy nih.gove-enm.orgplos.orgnih.gov. These methods allow for the separation, detection, and structural elucidation of metabolic products formed in biological matrices, such as liver microsomes, cell cultures, or animal models nih.gove-enm.org.

In non-human biological systems, researchers aim to identify metabolites to predict potential metabolic pathways and understand how the compound might be processed in different species, which can inform studies in higher organisms. However, specific studies detailing the identification and characterization of this compound metabolites in non-human biological systems, such as microbial cultures or animal models, are not present in the reviewed search results. The chemical structures and properties of any such metabolites remain uncharacterized based on the current information.

Ecological and Chemoecological Aspects of Iridoskyrin

Role of Iridoskyrin in Plant-Environment Interactions

Direct evidence detailing the specific role of this compound in plant-environment interactions is not extensively documented in scientific literature. However, inferences can be drawn from the ecology of the primary producing fungus, Talaromyces islandicus (formerly Penicillium islandicum). This fungus is known as a foodborne mold, particularly associated with the spoilage of grains like rice. researchgate.net The production of a suite of mycotoxins, including this compound, within a plant-based substrate suggests a potential role in mediating interactions with the plant material and competing microorganisms.

The presence of this compound and other mycotoxins could influence the decomposition of plant matter and the succession of microbial communities on stored agricultural products. Fungal secondary metabolites are known to play a part in pathogenesis or in establishing saprophytic relationships with plants. mdpi.com While T. islandicus is not primarily considered a plant pathogen, its ability to colonize and thrive on plant-derived materials indicates a metabolic capacity to interact with plant tissues. The production of this compound may contribute to the fungus's ability to colonize and utilize plant substrates, potentially by inhibiting the growth of competing fungi or bacteria.

Fungal Secondary Metabolite Production and Ecological Significance of this compound

This compound is a secondary metabolite synthesized by the fungus Talaromyces islandicus. researchgate.net This species is notable for its production of a diverse array of mycotoxins, including several anthraquinone (B42736) pigments. researchgate.netnih.gov this compound is often found to be co-produced with other structurally related anthraquinones such as skyrin (B155860), luteoskyrin (B1675522), and chrysophanol. researchgate.net The production of this cocktail of secondary metabolites is a common strategy for fungi, as the combination of compounds can have synergistic effects and provide a broader range of ecological advantages. mdpi.com

The ecological significance of this compound is likely multifaceted. As a pigment, it may offer protection to the fungus from abiotic stresses such as ultraviolet (UV) radiation. mdpi.comnih.gov Fungal pigments, including anthraquinones, are known to accumulate in fungal structures like spores and mycelium, where they can act as a screening system against harmful radiation. mdpi.comnih.gov This photoprotective role would be particularly advantageous for a fungus that colonizes surfaces of stored grains, which may be exposed to light.

Furthermore, the production of this compound as part of a mycotoxin profile suggests a role in mediating biotic interactions. The energetic cost of synthesizing these complex molecules implies a significant selective advantage for the producing organism. researchgate.net These advantages can include deterring competitors and predators, thus securing a nutritional niche. mdpi.comresearchgate.net

| Producing Organism | Co-produced Anthraquinones | Known Habitat |

| Talaromyces islandicus (Penicillium islandicum) | Skyrin, Luteoskyrin, Rubroskyrin, Chrysophanol, Islandicin (B1207035) | Stored grains (e.g., rice), soil |

This compound in Chemical Defense Mechanisms

The primary chemoecological role attributed to many fungal secondary metabolites, including anthraquinones, is chemical defense. researchgate.net These compounds can exhibit a range of biological activities, including antimicrobial and insecticidal properties, which are crucial for survival in competitive microbial ecosystems. researchgate.net While specific studies on the defensive properties of purified this compound are not widely available, the general biological activities of fungal anthraquinones suggest a probable defensive function.

Fungal anthraquinones are known to possess antibacterial and antifungal activities, which would allow a producing fungus like T. islandicus to outcompete other microorganisms for resources. researchgate.net By inhibiting the growth of bacteria and other fungi, this compound and its co-produced metabolites can help to establish and maintain a zone of fungal dominance on a substrate. This is a critical aspect of the ecological strategy of many saprophytic fungi.

| Compound Class | General Ecological Functions in Fungi | Potential Role of this compound |

| Anthraquinones | Pigmentation (UV protection), Antimicrobial activity, Antioxidant activity | Contributing to photoprotection, defense against microbial competitors. |

| Mycotoxins | Defense against fungivory (predation), Allelopathy (inhibition of competitors), Virulence factors in pathogenic interactions | Deterring insect and invertebrate predators, contributing to the overall toxic profile of the fungus. |

Future Research Trajectories and Academic Significance of Iridoskyrin

Emerging Methodologies for Iridoskyrin Research

The advancement of analytical and synthetic techniques is pivotal for deeper exploration of this compound. Future research will likely leverage cutting-edge methodologies to enhance the identification, characterization, and potential development of this compound and its derivatives.

Advanced Analytical Techniques: High-resolution analytical methods such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (e.g., Q-Exactive Orbitrap MS) are crucial for the precise separation, identification, and quantification of this compound from complex biological matrices researchgate.nete-bip.org.ple-bip.org.plresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy remains indispensable for detailed structural elucidation and confirmation of novel derivatives scispace.com. The development of more sensitive, selective, and high-throughput analytical platforms will be key to discovering and characterizing trace amounts of this compound in diverse sources and to understanding its metabolic fate.

Synthetic Chemistry Approaches: While this compound is a natural product, synthetic chemistry offers pathways to create analogs with potentially enhanced or novel biological activities. Future research may focus on developing efficient total synthesis routes for this compound, enabling access to larger quantities for extensive biological testing and facilitating the creation of structure-activity relationship (SAR) libraries. This includes the design and synthesis of this compound derivatives to probe specific biological interactions and optimize therapeutic potential.

High-Throughput Screening (HTS) and Computational Methods: The application of HTS platforms allows for the rapid screening of large compound libraries, including this compound and its analogs, against various biological targets to identify new therapeutic leads evotec.combmglabtech.comirbm.comiric.cawikipedia.org. Furthermore, the integration of Artificial Intelligence (AI) and Machine Learning (ML) in drug discovery is revolutionizing lead optimization and target identification evotec.compreprints.org. These computational approaches can predict this compound's interactions with biological systems, guide the design of novel derivatives, and accelerate the discovery process by analyzing vast datasets.

Interdisciplinary Approaches to this compound Studies

Unlocking the full potential of this compound necessitates an interdisciplinary approach, integrating expertise from various scientific domains.

Phytochemistry and Pharmacology Integration: Combining detailed phytochemical analysis of this compound-producing organisms with comprehensive pharmacological profiling is essential. This includes investigating the compound's effects across different biological systems and disease models, moving beyond its currently known antioxidant, anti-inflammatory, and antimicrobial activities ontosight.ailookchem.com.

Medicinal Chemistry and SAR Studies: Medicinal chemistry plays a vital role in translating the biological activities of this compound into potential therapeutic agents. Future work will involve synthesizing structural analogs to establish robust Structure-Activity Relationships (SAR), understanding how specific molecular modifications influence potency, selectivity, and pharmacokinetic properties ust.ac.krdrugtargetreview.combath.ac.uknih.gov.

Biochemistry and Molecular Biology: Elucidating the precise molecular targets and cellular pathways modulated by this compound is a critical area for future research. Understanding its mechanism of action at a molecular level will provide insights into its therapeutic potential and guide the development of targeted therapies nih.govmdpi.com.

Computational Chemistry and Cheminformatics: Leveraging computational tools for molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) analysis can significantly accelerate the discovery and optimization process. Cheminformatics approaches can help in analyzing large datasets of this compound-related compounds, predicting their properties, and identifying promising candidates for further investigation preprints.orgust.ac.kr.

Identification of Novel this compound Biosynthetic Pathways and Producers

A deeper understanding of how this compound is synthesized in nature and identifying new sources are key areas for future research.

Elucidating Biosynthetic Gene Clusters and Enzymes: The identification of specific genes and enzymes responsible for this compound biosynthesis is crucial. Research into biosynthetic gene clusters (BGCs) in plants and fungi, potentially using tools like MIBiG secondarymetabolites.orghaverford.edunih.gov, can reveal the metabolic pathways involved. This knowledge could pave the way for metabolic engineering and synthetic biology approaches to enhance this compound production researchgate.net. Studies suggest a link to polyketide pathways and precursors like emodin (B1671224) and skyrin (B155860) in Hypericum species, indicating complex biosynthetic routes e-bip.org.ple-bip.org.plresearchgate.netresearchgate.net.

Exploring New Microbial and Plant Sources: While Valeriana, Hypericum, and Penicillium species are known sources, future research could focus on exploring diverse ecological niches and microbial communities for novel this compound producers. This systematic screening of natural environments could uncover organisms with unique this compound variants or higher production yields.

Metabolic Engineering and Synthetic Biology for Production: Once biosynthetic pathways are understood, metabolic engineering and synthetic biology can be employed to optimize this compound production. This could involve genetically modifying host organisms to enhance yield, or even engineering heterologous systems for sustainable production of this compound and its derivatives, thereby overcoming limitations associated with extraction from natural sources.

Advanced Investigations into this compound's Biological System Interactions

Future research should aim for advanced investigations into the intricate ways this compound interacts with biological systems.

Molecular Target Identification: Pinpointing the specific protein targets or cellular pathways that this compound modulates is essential for understanding its therapeutic effects and potential side effects. Techniques such as affinity chromatography, pull-down assays, and genetic screening can be employed for target identification nih.govmdpi.complos.org.

Mechanism of Action Studies: Detailed studies are needed to elucidate the precise molecular mechanisms underlying this compound's known biological activities. This includes investigating its effects on cellular signaling cascades, gene expression, and protein interactions, which can provide a foundation for rational drug design.

Structure-Activity Relationship (SAR) Elucidation: Comprehensive SAR studies are critical for optimizing this compound's therapeutic potential. By systematically modifying its chemical structure and evaluating the impact on biological activity, researchers can identify key pharmacophores and develop more potent and selective analogs.

Contribution of this compound Research to Broader Natural Product Discovery and Medicinal Chemistry

Research on this compound contributes significantly to the wider fields of natural product discovery and medicinal chemistry.

Enhancing Natural Product Discovery Libraries: As a bioactive natural product, this compound adds to the growing repertoire of compounds that can be screened for therapeutic applications. Its discovery and characterization inform broader efforts to explore the chemical diversity of plants and microorganisms for novel bioactive agents.

This compound as a Lead Compound for Drug Development: The identified biological activities of this compound position it as a potential lead compound for the development of new therapeutic agents. Its antioxidant, anti-inflammatory, and antimicrobial properties suggest applications in treating a range of conditions. Medicinal chemistry efforts can build upon the this compound scaffold to create optimized drug candidates.

Informing Broader Understanding of Iridoid Chemistry and Biology: Studies on this compound contribute to the collective knowledge of iridoid compounds, a diverse class of natural products with a wide array of biological activities nih.govnih.gov. Understanding this compound's biosynthesis and interactions can provide insights applicable to other iridoids, fostering advancements in natural product chemistry and pharmacology.

Data Tables

Table 1: Known Biological Activities of this compound

| Biological Activity | Description | Reference(s) |

| Antioxidant | Protects against oxidative stress and cell damage. | ontosight.ai |

| Anti-inflammatory | Exhibits anti-inflammatory effects, potentially useful for inflammatory diseases. | ontosight.ailookchem.com |

| Antimicrobial | Possesses antimicrobial properties, suggesting potential for new agents. | ontosight.ailookchem.com |

Table 2: Analytical Techniques for this compound Identification and Quantification

| Technique | Application | Reference(s) |

| UPLC-QE-MS (Ultra-Performance Liquid Chromatography-Q-Exactive Orbitrap Mass Spectrometry) | Separation, identification, and quantification of this compound and related compounds. | e-bip.org.ple-bip.org.plresearchgate.net |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation and identification of compounds. | researchgate.nete-bip.org.ple-bip.org.plresearchgate.net |

| HPLC (High-Performance Liquid Chromatography) | Separation and analysis of compounds. | mdpi.com |

| NMR Spectroscopy (Nuclear Magnetic Resonance) | Structural elucidation and confirmation. | scispace.com |

Q & A

Q. How can iridoskyrin be reliably identified in plant extracts using analytical chemistry techniques?

this compound can be identified via LC-MS-PDA with specific parameters: retention time (Rt) of ~2.51–3.37 minutes, molecular weight (MW) of 538 Da, and elemental composition C₃₀H₁₈O₁₀. UV absorbance at 439 nm aids preliminary detection, while MS/MS fragmentation (e.g., observed m/z 537.08 [M-H]⁻) confirms identity. Differentiation from co-eluting bisanthrones (e.g., oxyskyrin, skyrin) requires spectral comparison and low mass error thresholds (<5 ppm) .

Q. What are the key structural features of this compound that distinguish it from related bisanthrones?

this compound is a bisanthrone with a molecular formula of C₃₀H₁₈O₁₀ , differing from oxyskyrin (C₃₀H₁₈O₁₁) by one oxygen atom and from skyrin (C₃₀H₁₈O₁₀) via stereochemical configuration. Its optical activity, attributed to atropisomerism around the C–C biphenyl linkage, distinguishes it from non-chiral analogs. Structural validation relies on NMR, ORD (optical rotatory dispersion), and X-ray crystallography .

Advanced Research Questions

Q. What methodological challenges arise when distinguishing this compound from structurally similar bisanthrones in complex plant matrices?

Challenges include overlapping retention times (e.g., this compound Rt = 2.51 min vs. oxyskyrin Rt = 3.73 min) and near-identical mass spectra. Solutions involve high-resolution tandem MS (HRMS/MS) to resolve fragment ion patterns and gradient elution protocols to improve chromatographic separation. Cross-referencing with synthetic standards (where available) and spectral libraries is critical .

Q. How can contradictions in mass spectral data for this compound across different studies be resolved?

Discrepancies in reported mass errors (e.g., 1.10 ppm in one study vs. 3.71 ppm in another) may stem from calibration drift or matrix effects. Standardization using internal calibrants (e.g., lock-mass compounds) and isotopic peak matching improves accuracy. Collaborative inter-laboratory validation and adherence to Metabolomics Standards Initiative (MSI) guidelines ensure reproducibility .

Q. What experimental approaches are recommended to study the biosynthetic pathway of this compound in Hypericum perforatum?

Hypothesized pathways involve polyketide synthase (PKS) enzymes. Methodologies include:

Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to analyze this?

Atropisomerism in this compound creates enantiomers with distinct bioactivity. Chiral HPLC or capillary electrophoresis separates enantiomers, while circular dichroism (CD) and ORD validate stereochemical configurations. Comparative assays (e.g., antimicrobial activity of (+) vs. (-) enantiomers) reveal structure-activity relationships .

Q. What strategies address low this compound yields in in vitro plant cultures?

Optimize elicitation (e.g., jasmonic acid, UV-B exposure) to upregulate biosynthetic genes. Use metabolic engineering to overexpress transcription factors (e.g., MYB, bHLH) linked to bisanthrone production. Multi-omics integration (transcriptomics-metabolomics) identifies bottlenecks in pathway flux .

Methodological Notes

- Data Validation : Always cross-check LC-MS identifications with orthogonal techniques (e.g., NMR, UV-Vis).

- Contradiction Management : Use multivariate analysis (PCA, OPLS-DA) to resolve spectral ambiguities in complex extracts .

- Ethical Compliance : Adhere to institutional guidelines for plant/fungal material sourcing and genetic modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。